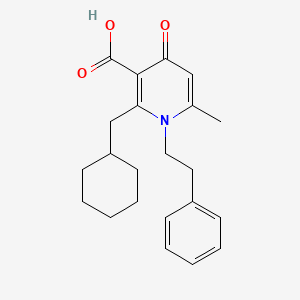

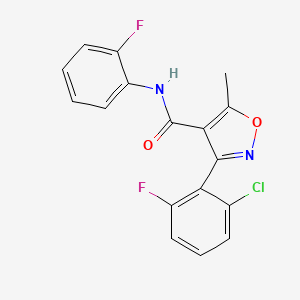

2-(cyclohexylmethyl)-6-methyl-4-oxo-1-(2-phenylethyl)-1,4-dihydro-3-pyridinecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyridine carboxylic acid derivatives involves the reaction of specific esters with a range of substituents leading to the formation of carboxylic acids through alkaline hydrolysis followed by acidification. These compounds, resembling milrinone analogues, exhibit varied biological activities, highlighting the importance of structural modifications in the synthesis process (Mosti et al., 1992).

Molecular Structure Analysis

Molecular structure investigations of cyclohexanetricarboxylic acid with bipyridine homologues reveal complex hydrogen bonding patterns and crystalline structures, indicating the significance of molecular interactions in the formation and stabilization of such compounds (Bhogala & Nangia, 2003).

Chemical Reactions and Properties

Chemical reactions involving the cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) lead to the formation of 1,3,4-trisubstituted pyrrolidin-2-ones, demonstrating the versatility of cyclisation reactions in synthesizing complex heterocyclic compounds with potential biological activities (Galeazzi, Mobbili, & Orena, 1996).

Physical Properties Analysis

The study of crystal structures of related compounds, such as N,N'-(1,2-phenylene)bis(pyridine-2-carboxamide), provides insights into the physical properties like crystal packing, hydrogen bonding patterns, and molecular conformation, which are crucial for understanding the material properties of these compounds (Lin et al., 2001).

Chemical Properties Analysis

Investigations into the reductions of activated carbonyl compounds with chiral bridged 1,4-dihydropyridines explore the chemical properties and reactivity of such compounds, highlighting the potential for enantioselective synthesis and the influence of structural factors on reactivity and selectivity (Talma et al., 1985).

科学的研究の応用

Enantioselective Reductions

- A study by Talma et al. (1985) explored chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions. These compounds, including similar structures to the compound , were synthesized from various amino acids and used to reduce activated carbonyl compounds to alcohols, demonstrating significant enantiomeric excesses in some cases (Talma et al., 1985).

Phosphine-Catalyzed Annulation

- Zhu et al. (2003) reported on a phosphine-catalyzed annulation process involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines to synthesize tetrahydropyridines. This process, relevant to derivatives of the compound , yielded highly functionalized tetrahydropyridines with complete regioselectivity and high diastereoselectivities (Zhu et al., 2003).

Anticonvulsant Properties

- The crystal structures of certain anticonvulsant enaminones, similar in structure to the given compound, were examined by Kubicki et al. (2000). These structures were significant for understanding the pharmacological properties of similar compounds (Kubicki et al., 2000).

Selective Antagonists of Neuroexcitatory Amino Acids

- Goldberg et al. (1983) designed and synthesized lactones derived from kainic acid, including structures similar to the compound of interest, as potential selective antagonists of neuroexcitatory amino acids. These compounds were shown to inhibit stimulation of Na+ fluxes induced by neuroexcitants (Goldberg et al., 1983).

Catalytic Hydrocarbon Oxidation

- Hazra et al. (2019) reported the synthesis of copper(II) complexes with o-[(o-hydroxyphenyl)methylideneamino]benzenesulfonic acid and pyridine, which could catalyze the peroxidative oxidation of cyclic hydrocarbons. This study is relevant to the understanding of catalytic properties of pyridine derivatives (Hazra et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(cyclohexylmethyl)-6-methyl-4-oxo-1-(2-phenylethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3/c1-16-14-20(24)21(22(25)26)19(15-18-10-6-3-7-11-18)23(16)13-12-17-8-4-2-5-9-17/h2,4-5,8-9,14,18H,3,6-7,10-13,15H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUCREGZARVHTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(N1CCC2=CC=CC=C2)CC3CCCCC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,3S*)-7-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5604925.png)

![2-(3,4-dimethoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5604928.png)

![5,5-dimethyl-3-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidine-2,4-dione](/img/structure/B5604946.png)

![N-[(3S*,4R*)-4-propyl-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5604953.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5604959.png)

![2-[4-(methoxyacetyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5604974.png)

![1-[2-fluoro-4-(trifluoromethyl)benzyl]-4-phenylpyrrolidin-2-one](/img/structure/B5604975.png)

![(3R*,5R*)-N-[(2-ethoxypyridin-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5605002.png)